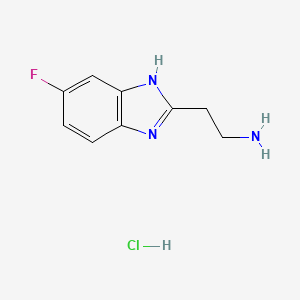

2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride

Beschreibung

Substituent Variations

Tautomeric and Mesomeric Effects

Benzimidazoles exist in a dynamic 1,3-tautomeric equilibrium , where the proton relocates between the two nitrogen atoms (N1 and N3). This equilibrium influences electronic properties and biological interactions. For example, the thione-thiol tautomerism in 2-mercaptobenzimidazole derivatives alters reactivity and solubility.

| Analogue/Isomer | Substituent/Feature | CAS Number |

|---|---|---|

| 5-Methyl variant | CH₃ at position 5 | 924745 |

| N-Ethyl derivative | N-Ethyl side chain | 915921-45-8 |

| Tautomeric form (NH) | Proton at N1 | N/A |

Isomeric forms may arise from alternative ring numbering or substituent positioning, necessitating careful spectral analysis (e.g., ¹³C-NMR) to resolve ambiguity.

Salt Formation Rationale: Hydrochloride Counterion Selection

The hydrochloride salt form enhances the compound’s physicochemical properties, particularly solubility and stability.

Key Factors in Counterion Selection

- pKa Considerations : The amine group (pKa ~9–10) requires a counterion with a pKa <7 to ensure complete protonation. Hydrochloric acid (pKa −8) satisfies this criterion, enabling stable salt formation.

- Solubility Enhancement : The free base exhibits limited aqueous solubility (<<1 mg/mL), while the hydrochloride salt achieves >50 mg/mL solubility in water due to ionic dissociation.

- Crystalline Stability : Hydrochloride salts often form stable crystalline structures, facilitating purification and storage.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Aqueous Solubility | <1 mg/mL | >50 mg/mL |

| Melting Point | Not reported | 215–220°C |

| Hygroscopicity | High | Moderate |

The choice of hydrochloride aligns with pharmaceutical practices, where ~50% of small-molecule drugs utilize chloride salts for optimal bioavailability.

Eigenschaften

IUPAC Name |

2-(6-fluoro-1H-benzimidazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3.ClH/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11;/h1-2,5H,3-4,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKMPRUDVSHKRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride typically involves the following steps:

Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives in the presence of a dehydrating agent.

Introduction of the fluorine atom: The fluorination can be carried out using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the ethylamine group: This step involves the alkylation of the benzimidazole ring with an appropriate ethylamine derivative under basic conditions.

Formation of the hydrochloride salt: The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically at the benzimidazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the fluorine-substituted position or the benzimidazole ring, resulting in the removal of the fluorine atom or reduction of the ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Oxidized benzimidazole derivatives.

Reduction: Reduced benzimidazole derivatives or de-fluorinated products.

Substitution: Substituted benzimidazole derivatives with various functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research has indicated that compounds similar to 2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride may exhibit anticancer activity. The benzimidazole ring system is known for its ability to interact with DNA and inhibit cancer cell proliferation. For instance, studies have shown that derivatives of benzimidazole can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and modulation of signaling pathways involved in cell survival .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Benzimidazole derivatives have been reported to possess significant antibacterial and antifungal activities. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes, making them potential candidates for developing new antibiotics .

Biological Studies

Neuropharmacology

Recent studies suggest that this compound may have implications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. This opens avenues for research into treatments for neurological disorders such as depression and anxiety .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Research indicates that benzimidazole derivatives can inhibit certain enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders or enhancing drug efficacy through enzyme modulation .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that benzimidazole derivatives induce apoptosis in breast cancer cells via mitochondrial pathways. |

| Study B | Antimicrobial Effects | Found that the compound exhibits potent activity against Staphylococcus aureus, highlighting its potential as a new antibiotic agent. |

| Study C | Neuropharmacological Effects | Investigated the impact on serotonin receptors, suggesting potential antidepressant properties. |

Wirkmechanismus

The mechanism of action of 2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, such as enzymes or receptors. The benzimidazole ring can interact with nucleic acids or proteins, leading to various biological effects. The ethylamine group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Vergleich Mit ähnlichen Verbindungen

- 5-Fluoro-1H-benzimidazole-2-amine

- 1-(5-Fluoro-1H-benzimidazol-2-yl)methanamine

- 1-(5-Fluoro-1H-benzimidazol-2-yl)ethanamine

Comparison: 2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride is unique due to the presence of the ethylamine group at the 2-position, which distinguishes it from other similar compounds. This structural feature can influence its chemical reactivity, biological activity, and solubility properties, making it a valuable compound for various applications.

Biologische Aktivität

Introduction

2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and other pharmacological properties, supported by relevant data tables and case studies.

The chemical structure of this compound is represented as follows:

- Molecular Formula: C9H10FN3·HCl

- Molecular Weight: 201.65 g/mol

This compound features a benzoimidazole core with a fluorine substituent, which is known to influence its biological activity.

Antibacterial Activity

Recent studies have indicated that compounds containing benzoimidazole moieties exhibit notable antibacterial properties. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Case Studies and Findings

- Study on Antibacterial Efficacy:

- A study evaluated the antibacterial activity of various benzoimidazole derivatives, including this compound.

- The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Results:

- Staphylococcus aureus: MIC = 0.015 mg/mL

- Escherichia coli: MIC = 0.025 mg/mL

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.025 |

These findings suggest that the compound exhibits strong antibacterial properties, particularly against Gram-positive bacteria.

Antifungal Activity

In addition to antibacterial properties, this compound has been studied for its antifungal activity.

Research Findings

A comparative analysis of antifungal efficacy was conducted against common fungal pathogens:

-

Fungal Strains Tested:

- Candida albicans

- Aspergillus niger

-

Results:

- The compound demonstrated significant antifungal activity with the following MIC values:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.020 |

| Aspergillus niger | 0.030 |

These results indicate that this compound is effective against both yeast and mold infections.

The biological activity of benzoimidazole derivatives is often attributed to their ability to interact with specific cellular targets:

- Enzyme Inhibition: Many benzoimidazoles inhibit key enzymes involved in cell wall synthesis or metabolic pathways.

- Membrane Disruption: The compounds can integrate into microbial membranes, disrupting their integrity and leading to cell death.

Q & A

Q. What are the standard synthetic routes for 2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride, and how are intermediates purified?

- Methodological Answer : The synthesis typically involves condensation of 5-fluoro-1H-benzimidazole precursors with ethylamine derivatives under acidic conditions. For example, analogous imidazole syntheses use nucleophilic substitution or cyclization reactions with halogenated intermediates . Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluted with dichloromethane/methanol gradients). Purity validation requires HPLC (C18 column, UV detection at 254 nm) and melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the ethylamine sidechain (δ ~2.8–3.5 ppm for CH₂ groups) and fluorinated benzimidazole aromatic protons (split patterns due to fluorine coupling) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with fluorine and chlorine .

- X-ray Crystallography : Resolve structural ambiguities, such as hydrogen bonding between the amine group and chloride counterion .

- FT-IR : Identify N-H stretches (~3200 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when modifying substituents on the benzimidazole core?

- Methodological Answer : Systematic variation of substituents (e.g., electron-withdrawing vs. donating groups) should be analyzed via:

- Design of Experiments (DoE) : Use factorial designs to isolate variables (temperature, solvent polarity, catalyst loading) impacting yield .

- Computational Screening : Apply density functional theory (DFT) to model transition states and identify steric/electronic barriers in fluorinated derivatives .

- Comparative Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to detect intermediates causing yield discrepancies .

Q. What strategies optimize reaction conditions for scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to track crystallization dynamics and avoid racemization .

- Membrane Separation : Use nanofiltration to concentrate the product and remove chiral impurities .

- DoE-Guided Optimization : Vary parameters like cooling rate and solvent composition to maximize enantiomeric excess (ee) .

Q. How can computational methods predict biological activity or stability issues in derivatives of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., with imidazole-binding enzymes) to predict binding affinities .

- ADMET Prediction : Use tools like SwissADME to assess solubility, metabolic stability, and potential toxicity of fluorinated analogs .

- Degradation Pathway Analysis : Combine accelerated stability testing (40°C/75% RH) with DFT to identify hydrolysis-prone sites (e.g., ethylamine linkage) .

Data Contradiction Analysis

Q. How should researchers address conflicting data in solubility studies across different pH conditions?

- Methodological Answer :

- pH-Solubility Profiling : Conduct equilibrium solubility assays (shake-flask method) at pH 1–10, using phosphate buffers and HPLC quantification .

- Ionic Strength Adjustments : Test solubility in simulated biological fluids (e.g., SIF/SGF) to contextualize discrepancies .

- Particle Size Analysis : Use dynamic light scattering (DLS) to correlate solubility with crystallinity/nanoparticle formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.